4-(1,3-benzothiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide
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Overview
Description
4-(1,3-benzothiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Attachment of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a piperidine derivative and the benzothiazole core.
Formation of Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the piperidine ring.
Reduction: Reduction reactions may target the carboxamide group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, especially at the chlorophenyl group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzothiazol-2-yloxy)-N-phenylpiperidine-1-carboxamide: Similar structure but without the chlorophenyl group.
4-(1,3-benzothiazol-2-yloxy)-N-(2-methylphenyl)piperidine-1-carboxamide: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
The presence of the 2-chlorophenyl group in 4-(1,3-benzothiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide may confer unique properties, such as increased lipophilicity or altered biological activity, compared to similar compounds.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-14-5-1-2-6-15(14)21-18(24)23-11-9-13(10-12-23)25-19-22-16-7-3-4-8-17(16)26-19/h1-8,13H,9-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGZMTDXFJGTIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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